tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Description
Properties
Molecular Formula |
C9H13N2Na4O14P3S |
|---|---|
Molecular Weight |
590.15 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H17N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h4,6-8,13-14H,1-3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
InChI Key |
SHTFJNDNAFXDKG-ODQFIEKDSA-J |
Isomeric SMILES |
C1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ThioUTPTetrasodiumSalt involves the chemical modification of uridineThe final product is then converted to its tetrasodium salt form for increased solubility and stability .
Industrial Production Methods
Industrial production of 2-ThioUTPTetrasodiumSalt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-ThioUTPTetrasodiumSalt primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial for its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 2-ThioUTPTetrasodiumSalt include thiolating agents, phosphorylating agents, and various solvents such as dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of 2-ThioUTPTetrasodiumSalt include various phosphorylated derivatives and thiolated nucleotides. These products are often used in further biochemical assays and studies .
Scientific Research Applications
2-ThioUTPTetrasodiumSalt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in nucleotide synthesis and modification studies.
Biology: The compound is employed in studies involving cellular signaling pathways, particularly those mediated by P2Y2 receptors.
Medicine: Research on 2-ThioUTPTetrasodiumSalt has implications for developing new therapeutic agents targeting P2Y2 receptors, which are involved in various physiological processes such as inflammation and tissue repair.
Industry: The compound is used in the production of biochemical assays and diagnostic kits
Mechanism of Action
2-ThioUTPTetrasodiumSalt exerts its effects by selectively binding to and activating P2Y2 receptors. This activation triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C and the subsequent release of intracellular calcium. These pathways play crucial roles in various cellular processes such as inflammation, cell proliferation, and tissue repair .
Comparison with Similar Compounds
Similar Compounds
2-ThioUTP: Similar to 2-ThioUTPTetrasodiumSalt but lacks the tetrasodium form, affecting its solubility and stability.
UTP: Uridine triphosphate, a naturally occurring nucleotide that also activates P2Y receptors but with less specificity compared to 2-ThioUTPTetrasodiumSalt.
Uniqueness
2-ThioUTPTetrasodiumSalt is unique due to its high specificity and potency for P2Y2 receptors. This specificity makes it a valuable tool in research focused on P2Y2 receptor-mediated pathways, providing more precise insights compared to other nucleotides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
